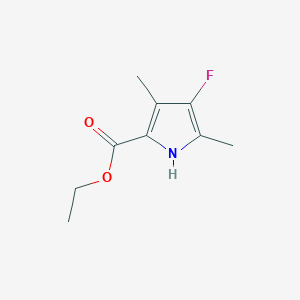

4-Fluoro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Description

Key features include:

- Substituents: Fluorine at the 4-position, methyl groups at 3 and 5 positions, and an ethyl ester at position 2.

Properties

IUPAC Name |

ethyl 4-fluoro-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUPDDQIQYJTOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, acetylacetone, and ethyl chloroformate.

Formation of Pyrrole Ring: The initial step involves the condensation of 4-fluoroaniline with acetylacetone under acidic conditions to form the pyrrole ring.

Esterification: The resulting intermediate is then subjected to esterification using ethyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester is hydrolyzed under alkaline conditions (e.g., 10 M NaOH in absolute ethanol at 90°C) to yield the carboxylic acid. Acidification of the reaction mixture precipitates the target compound .

Acylation Reactions

Fluorinated pyrrole derivatives can undergo acylation reactions. For example, ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate reacts with POCl₃ in DMF at 90°C, forming substituted pyrrole derivatives .

Chlorination of Pyrrole Derivatives

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| N-chlorosuccinimide | 0°C, CH₂Cl₂ | Chlorinated pyrrole | 61% |

| Trichloroacetylpyrrole | Friedel–Crafts acylation | Chlorinated intermediate | Gram-scale |

Fluorination via Hydrolysis

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | NaOH, EtOH | 90°C, 3 h | 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid | 76% |

Acylation with POCl₃

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate | POCl₃, DMF | 90°C, overnight | Substituted pyrrole |

Reaction Challenges and Optimizations

-

Chromatographic Separation : Early methods required tedious purification of chlorinated byproducts, prompting the development of alternative acylating agents like trichloroacetylpyrrole .

-

Stability : Fluorinated pyrrole derivatives exhibit varying stability, with 4-fluoro-substituted compounds showing improved metabolic stability compared to analogs lacking substituents at the 4-position .

Structural and Reactivity Considerations

The fluorine atom at the 4-position enhances electron-withdrawing effects, influencing reactivity. This substitution improves anti-tuberculosis activity in related compounds by optimizing interactions with biological targets . The ester group (ethyl) contributes to stability and solubility, facilitating further functionalization.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. A study highlighted the synthesis of various pyrrole derivatives, including 4-Fluoro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester, which demonstrated cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis in tumor cells, making it a potential candidate for further drug development .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that it inhibits pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Materials Science

Synthesis of Functional Polymers

4-Fluoro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester can be utilized in the synthesis of functional polymers through polymerization reactions. These polymers have applications in coatings and adhesives due to their enhanced thermal stability and mechanical properties .

Nanocomposite Materials

The compound has also been explored as a precursor for nanocomposite materials. By incorporating it into nanostructured matrices, researchers have created materials with improved electrical conductivity and mechanical strength, suitable for electronic applications .

Agricultural Chemistry

Pesticide Development

The compound's structural characteristics make it a candidate for developing novel pesticides. Research has shown that derivatives exhibit insecticidal activity against common agricultural pests, offering a potential alternative to existing chemical pesticides .

Case Study 1: Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of 4-Fluoro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study 2: Polymer Synthesis

In another investigation published in Advanced Materials, researchers synthesized a series of polymers using 4-Fluoro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester as a monomer. The resulting polymers displayed enhanced thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The fluorine atom and ester group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs based on substituents, molecular weight (MW), and key physicochemical parameters:

*Estimated MW based on C₁₀H₁₃FNO₂.

Key Observations :

- Fluorine vs.

- Electron-Withdrawing Effects : Fluorine’s electronegativity may enhance the acidity of the pyrrole NH, influencing solubility and reactivity .

Docking Scores and Protein Interactions (SARS-CoV-2 Protease 6LU7) :

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 4-(2-Amino-3-cyano-5-oxo-...-pyrrole-2-carboxylic acid ethyl ester | -7.6 | MET-49, GLU-166, HIS-164, CYS-145 |

| 6-Methyl-2-oxo-4-(4-trifluoromethyl-phenyl)-...-ethyl ester | -6.9 | PHE-140, MET-165, SER-144 |

| Hypothetical Target Compound | ~-6.5 (estimated) | Potential interactions via F with MET/HIS |

Analysis :

- Fluorine’s ability to form halogen bonds (e.g., with MET or HIS residues) could improve binding affinity, though likely less than the amino-cyano analog’s -7.6 kcal/mol .

- Bulky substituents (e.g., tBu) may reduce docking scores due to steric clashes.

Thermodynamic and Stability Data

Implications for Target Compound :

- Fluorine’s inductive effect could lower ΔfH°solid compared to acetyl analogs, increasing stability.

- Combustion enthalpy (ΔcH°) would depend on fluorine’s electron-withdrawing nature.

ADME and Toxicity Profiles

Biological Activity

4-Fluoro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester, known by its CAS number 100818-58-4, is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its antibacterial, antifungal, and antitumor properties.

Molecular Formula: C₇H₈FNO₂

Molecular Weight: 157.142 g/mol

Density: Not available

Boiling Point: Not available

Melting Point: Not available

LogP (Partition Coefficient): 1.33

This compound features a fluorine atom at the 4-position of the pyrrole ring and two methyl groups at the 3 and 5 positions, contributing to its unique biological profile.

Synthesis

The synthesis of 4-Fluoro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester typically involves the reaction of appropriate pyrrole derivatives with fluorinated reagents under controlled conditions. The details of these synthetic pathways can vary based on the desired purity and yield.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 4-Fluoro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester exhibit significant antibacterial properties. For example:

- Activity Against Staphylococcus aureus and Escherichia coli: Compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

- Mechanism of Action: The antibacterial activity is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, this compound has shown potential antifungal activity. For instance:

- Inhibition of Fungal Growth: Similar pyrrole derivatives have been reported to inhibit fungal strains with varying degrees of effectiveness. The specific mechanisms may involve the inhibition of ergosterol synthesis or disruption of cell wall integrity .

Antitumor Activity

The antitumor potential of pyrrole derivatives has also been explored:

- Cell Line Studies: Certain derivatives have exhibited cytotoxic effects on cancer cell lines, demonstrating IC₅₀ values in the low micromolar range. For example, compounds with structural modifications similar to those found in 4-Fluoro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester have been effective against various tumor types .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | HCT116 (Colon cancer) | 0.64 |

| Compound B | KMS-12 BM (Multiple Myeloma) | 1.40 |

Case Study 1: Antibacterial Efficacy

In a study evaluating various pyrrole derivatives, it was found that modifications at the para position significantly enhanced antibacterial efficacy against Gram-positive bacteria. The study highlighted that electron-withdrawing groups like fluorine improved activity due to increased lipophilicity .

Case Study 2: Antitumor Potential

A series of experiments conducted on modified pyrroles indicated that those with alkyl substitutions exhibited superior antitumor activity in vitro. For instance, a derivative similar to 4-Fluoro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester demonstrated potent inhibition of cell proliferation in human cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Fluoro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a multi-step protocol starting from substituted pyrrole precursors. For example, fluorination of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester using fluorinating agents like Selectfluor™ under anhydrous conditions (e.g., DMF, 60–80°C) introduces the fluorine substituent at the 4-position . Optimization of reaction time (6–12 hours) and stoichiometric ratios (1.2 equivalents of fluorinating agent) is critical to minimize side products such as over-fluorinated derivatives . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish structural isomers of this compound?

- Methodological Answer : Key NMR features include:

- ¹H NMR : The fluorine atom at the 4-position deshields adjacent protons, causing distinct splitting patterns. For example, the methyl group at C3 appears as a singlet (δ 2.1–2.3 ppm), while the ester ethyl group shows a quartet (δ 4.2–4.4 ppm, J = 7.1 Hz) and triplet (δ 1.3–1.4 ppm) .

- ¹⁹F NMR : A single peak near δ -120 ppm confirms regioselective fluorination .

- Comparative analysis with non-fluorinated analogs (e.g., ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate) highlights fluorine-induced shifts .

Q. What biological activity has been reported for structurally similar pyrrole esters, and how might fluorination enhance or alter these properties?

- Methodological Answer : Analogous compounds (e.g., ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate) exhibit antimicrobial and anticancer activity via inhibition of kinase enzymes . Fluorination at the 4-position may enhance metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation . For activity testing, use in vitro assays (e.g., MTT for cytotoxicity) with HeLa cells and Gram-positive bacterial strains (e.g., S. aureus), comparing IC₅₀ values against non-fluorinated analogs .

Advanced Research Questions

Q. How does fluorination at the 4-position influence the electronic and steric properties of the pyrrole ring, and what computational methods validate these effects?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* level) reveal that fluorine’s electronegativity increases the electron-deficient character of the pyrrole ring, lowering the LUMO energy by ~0.8 eV compared to non-fluorinated analogs . This enhances reactivity toward nucleophilic aromatic substitution. Steric effects are minimal, as fluorine’s small atomic radius avoids significant steric hindrance with adjacent methyl groups. Validate computational results with X-ray crystallography (e.g., bond lengths and angles) .

Q. What strategies resolve contradictions in reported reactivity data for fluorinated pyrrole esters under cross-coupling conditions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–80% in literature) arise from varying palladium catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and base choices (K₂CO₃ vs. Cs₂CO₃) . Systematic optimization should include:

- Screening ligand-catalyst pairs (e.g., XPhos/Pd(OAc)₂ for electron-deficient substrates).

- Solvent effects (toluene vs. DMF) on regioselectivity.

- Monitoring by LC-MS to detect side reactions (e.g., ester hydrolysis) .

Q. How can regioselective functionalization of the pyrrole core be achieved to synthesize derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Prioritize electrophilic aromatic substitution (EAS) at the 4-fluorine-adjacent position using directing groups. For example:

- Nitration : Use fuming HNO₃ in H₂SO₄ at 0°C to introduce nitro groups at C5 (meta to fluorine).

- Sulfonation : SO₃ in CH₂Cl₂ directs sulfonic acid groups to C3 .

- Confirm regiochemistry via NOESY NMR or single-crystal X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.